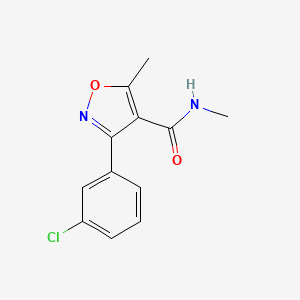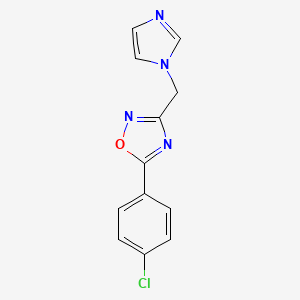
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide, also known as CL-316,243, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been found to have several biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide works by binding to and activating the beta-3 adrenergic receptor. This activation leads to the activation of several downstream signaling pathways, including the cAMP-PKA pathway, which ultimately leads to the observed physiological effects.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide has been found to have several biochemical and physiological effects, including increased thermogenesis, lipolysis, and glucose uptake. These effects make it a promising candidate for use in the treatment of obesity and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide is its specificity for the beta-3 adrenergic receptor, which allows for more targeted and specific experiments. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the development of more stable analogs of this compound that can be used in longer-term experiments. Additionally, further research is needed to fully understand the mechanisms underlying the observed physiological effects of 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide, which could lead to the development of more effective treatments for obesity and other metabolic disorders.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide involves the reaction of 3-(3-chlorophenyl)-4-isoxazolecarboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a base. This process results in the formation of 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide, which can then be purified using various techniques.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential use in medical research. This compound has been found to activate the beta-3 adrenergic receptor, which has been linked to several physiological processes, including thermogenesis, lipolysis, and glucose uptake. As a result, 3-(3-chlorophenyl)-N~4~,5-dimethyl-4-isoxazolecarboxamide has been investigated as a potential treatment for obesity, diabetes, and other metabolic disorders.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-10(12(16)14-2)11(15-17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQPPTBAONWVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)




methanone](/img/structure/B7548601.png)
![N~1~-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B7548602.png)


![1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)
![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)

![5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7548623.png)
methanone](/img/structure/B7548632.png)